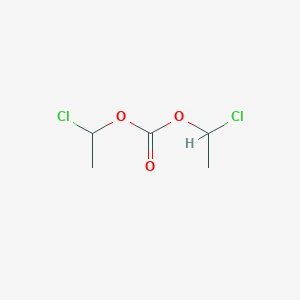

Bis(1-chloroethyl) carbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(1-chloroethyl) carbonate, also known as bis-chloroethyl carbonate (BCEC) or bis-chloroethyl ester carbonate, is a chemical compound with the molecular formula C2H4Cl2O3. It is a white crystalline solid that is soluble in water and other polar solvents. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in laboratory experiments.

科学的研究の応用

Synthesis of Heterocyclic Systems

- Bis(2-chloroethyl)amine, a related compound, reacts with substituted isatins to produce heterocyclic systems containing quinoxaline, oxazolidine, benzimidazoquinazoline, and oxindole nuclei, crucial for chemical research (Essassi, Alsubari, & Bouhfid, 2009).

Ring Expansion in Organic Synthesis

- Bis(trichloromethyl) carbonate (BTC), similar to bis(1-chloroethyl) carbonate, is used in the ring expansion of 2-(1-Hydroxyalkyl)azetidines to form 4-(2-Chloroethyl)oxazolidinones, a reaction significant in organic chemistry (Couty, Drouillat, & Lemée, 2011).

Synthesis of 1-Chlorocarbonyl-Imidazolidin-2-Ones

- It is utilized in synthesizing 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones using bis(trichloromethyl) carbonate. This method is advantageous over conventional techniques using phosgene (Su & Zhang, 2000).

Electrolyte Additive in Lithium-Ion Batteries

- A novel dicationic room temperature ionic liquid, derived from this compound, is proposed as an additive in lithium-ion battery electrolytes. This improves battery life and performance (Chatterjee et al., 2020).

Safe Phosgene Alternative

- Bis(trichloromethyl)carbonate, similar in function to this compound, serves as a safer alternative to phosgene in syntheses, highlighting its safety and efficiency in small-scale applications (Cotarcǎ, Geller, & Répási, 2017).

Synthesis of Non-Isocyanate Polyurethanes

- Bis(cyclic carbonate), a derivative of this compound, is utilized for synthesizing non-isocyanate polyurethanes (NIPUs), an environmentally friendly approach to polymer synthesis (Zhang, Luo, Qin, & Li, 2017).

Optimizing Synthesis Processes

- The optimization of synthesis processes, such as the production of 1,3-Bis(isocyanatomethyl)benzene using bis(trichloromethyl) carbonate, is an area of interest. This research focuses on creating safer, more environmentally friendly synthesis routes (Jianxun et al., 2018).

作用機序

Mode of Action

It is known to be used as an active reagent in organic synthesis reactions, particularly in the synthesis of carboxylic acid derivatives and hydroxy compounds .

Pharmacokinetics

- GI absorption : High

- BBB permeant : Yes

- P-gp substrate : No

- CYP1A2 inhibitor : No

- CYP2C19 inhibitor : No

- CYP2C9 inhibitor : No

- CYP2D6 inhibitor : No

- CYP3A4 inhibitor : No

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

特性

IUPAC Name |

bis(1-chloroethyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O3/c1-3(6)9-5(8)10-4(2)7/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFKWPWFMYRWPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC(C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2475836.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2475837.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2475841.png)

![3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione](/img/structure/B2475842.png)

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2475844.png)

![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea](/img/structure/B2475847.png)

![ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B2475855.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2475857.png)